molecular formula C28H48O5 B119632 Castasterone CAS No. 80736-41-0

Castasterone

Cat. No. B119632
CAS RN: 80736-41-0
M. Wt: 464.7 g/mol
InChI Key: VYUIKSFYFRVQLF-YLNAYWRASA-N
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Description

Castasterone (CAS) is a metabolic precursor of the plant steroid hormone epibrassinolide (EB). In some plants, EB accounts for the total hormone activity, whereas in other plants, CAS is the active form . Brassinosteroids (BRs) are a group of plant steroidal hormones that modulate developmental processes and also have a pivotal role in stress management .


Synthesis Analysis

The synthesis of Castasterone has been reported in various studies . The plant steroid, campesterol, was thought to be the progenitor of brassinolides on account of the side chain as well as the bioactive potential .


Molecular Structure Analysis

The molecular structure of Castasterone has been analyzed in several studies . The structure of BRs is remarkably similar to vertebrates’ animals (i.e., androgens, corticoids, and estrogens) and insects (i.e., ecdysteroids) hormones .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Castasterone have been well studied. For instance, 6-deoxotyphasterol is hydroxylated to 6-deoxocastasterone by the 2α-hydroxylase encoded by the DDWF1 gene. 6-deoxocastasterone is then converted to Castasterone .


Physical And Chemical Properties Analysis

The physical and chemical properties of Castasterone have been analyzed in various studies . For instance, its molecular formula is C28H48O5 .

Scientific Research Applications

Castasterone in Plant Stress Tolerance

Castasterone plays a significant role in enhancing plant tolerance to various environmental stresses. Research indicates that castasterone can improve the antioxidative defense system in plants, particularly under heavy metal stress. For instance, castasterone has been found to confer copper stress tolerance in Brassica juncea seedlings by modulating antioxidant enzyme responses and amino acid balance (Yadav et al., 2018). Similarly, castasterone in combination with citric acid can alleviate cadmium toxicity in plants, suggesting its potential in enhancing phytoremediation efforts (Kaur et al., 2018).

Role in DNA Protection and Gene Regulation

Castasterone has demonstrated potential in protecting DNA from oxidative damage. A study showed that castasterone isolated from Centella asiatica leaves significantly reduced hydrogen peroxide-induced DNA damage in human lymphocytes (Sondhi et al., 2010). Furthermore, castasterone has been observed to regulate gene expression related to pigment metabolism, carbon fixation, and antioxidative enzymes, thereby playing a critical role in plant stress responses and metabolic processes (Sharma et al., 2019).

Impact on Plant Growth and Development

Castasterone is integral in plant growth and development. Studies have shown that it can regulate polyphenolic metabolism and photosynthetic systems in plants under stress conditions, enhancing growth and biomass (Poonam et al., 2015). Additionally, castasterone is involved in the biosynthesis of other brassinosteroids, indicating its crucial role in the brassinosteroid biosynthetic pathway (Fujioka et al., 2000).

Interaction with Other Compounds and Pathways

Castasterone interacts with other compounds and pathways to mediate plant responses to environmental stimuli. For instance, the ameliorative role of castasterone on copper metal toxicity in Brassica juncea demonstrates its interaction with redox homeostasis mechanisms (Yadav et al., 2018). The interaction between castasterone and auxin has been implicated in the gravitropic response of plant roots, suggesting a complex interplay between different hormonal pathways (Kim et al., 2000).

Safety And Hazards

The safety data sheet for Castasterone advises avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation, and recommends washing thoroughly after handling .

Future Directions

Future research directions could include further investigation of the effects of Castasterone on animal cells in general and cancer cells in particular . Another interesting area of research could be the exploration of the contribution of plasmodesmata to the BR-mediated response .

properties

IUPAC Name

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-33H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUIKSFYFRVQLF-YLNAYWRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040992
Record name Castasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Castasterone

CAS RN

80736-41-0
Record name Castasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80736-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Castasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,290
Citations
S Fujioka, T Noguchi, M Sekimoto, S Takatsuto… - Phytochemistry, 2000 - Elsevier
… Unexpectedly, during our study of BR biosynthesis, we found that castasterone was converted to 28-norcastasterone. Here, we report the evidence for castasterone being the …
Number of citations: 32 www.sciencedirect.com
A Friebe, A Volz, J Schmidt, B Voigt, G Adam… - Phytochemistry, 1999 - Elsevier
… -castasterone and 24-epi-secasterone in seeds of L. viscaria. … 0.945) with respect to 24-epi-castasterone in the GC were in good … Furthermore, the already known 24-epi-castasterone (2) …
Number of citations: 37 www.sciencedirect.com
T Yokota, M Arima, N Takahashi - Tetrahedron Letters, 1982 - Elsevier
… We have isolated a new sterol named castasterone, highly active in the rice-lamina inclination test, from the insect galls of the chestnut tree (Custanea spp). This paper describes the …
Number of citations: 218 www.sciencedirect.com
TW Kim, JY Hwang, YS Kim, SH Joo, SC Chang… - The Plant …, 2005 - academic.oup.com
The conversion of castasterone (CS) to brassinolide (BL), a Baeyer-Villiger oxidation, represents the final and rate-limiting step in the biosynthesis of BL in plants. Heterologously …
Number of citations: 266 academic.oup.com
NG Irani, S Di Rubbo, E Mylle, J Van den Begin… - Nature chemical …, 2012 - nature.com
… AFCS is a derivative of the bioactive BR castasterone coupled to a far-red fluorescent Alexa … photoaffinity castasterone 7,21 . AFCS behaved similarly to a functional castasterone as it …
Number of citations: 214 www.nature.com
VA Khripach, VN Zhabinskii, AL Gurskii… - Chemistry of Natural …, 2018 - Springer
An improved synthesis that could produce gram quantities of castasterone was proposed. The starting material was stigmasterol, the cyclic part of which was transformed in the first …
Number of citations: 1 link.springer.com
R Kaur, P Yadav, AK Thukral, A Sharma… - Journal of Plant Growth …, 2018 - Springer
… heavy metals in plants and castasterone is a bioactive form of … of citric acid and castasterone on various physiological and … (0 and 0.6 mM), and four levels of castasterone (0, 0.01, 1, and …
Number of citations: 61 link.springer.com
R Kaur, P Yadav, A Sharma, AK Thukral… - Ecotoxicology and …, 2017 - Elsevier
Cadmium(II) toxicity is a serious environmental issue warranting effective measures for its mitigation. In the present study, ameliorative effects of a bioactive brassinosteroid, …
Number of citations: 94 www.sciencedirect.com
B Watanabe, Y Nakagawa… - Journal of Pesticide …, 2003 - jstage.jst.go.jp
Castasteronc/ponasterone hybrid compound,(20R)-2a, 3a, 20, 22-tetrahydroxy—Sa-cholestan-é-one, was newly synthesized from the corresponding a—alkoxystannane, in which the a-…
Number of citations: 14 www.jstage.jst.go.jp
BK Kim, S Fujioka, S Takatsuto, M Tsujimoto… - Biochemical and …, 2008 - Elsevier
Brassinolide is known to be the most biologically active compound among more than 50 brassinosteroids identified to date. However, brassinolide has not been detected in rice. To …
Number of citations: 88 www.sciencedirect.com

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